molecular formula C19H16O5 B11656242 methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

Cat. No.: B11656242
M. Wt: 324.3 g/mol
InChI Key: RGTHKKIPJYHCBT-UHFFFAOYSA-N
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Description

Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a coumarin-derived compound characterized by a chromenone backbone substituted with a methyl group at position 7, a phenyl group at position 4, and a methoxyacetate ester at position 3. The methoxyacetate ester group enhances lipophilicity, which may influence its pharmacokinetic properties, while the chromenone core is known for its diverse bioactivities, including antimicrobial and anticancer effects .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate

InChI

InChI=1S/C19H16O5/c1-12-8-15(23-11-18(21)22-2)19-14(13-6-4-3-5-7-13)10-17(20)24-16(19)9-12/h3-10H,11H2,1-2H3

InChI Key

RGTHKKIPJYHCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

The use of green solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is foundational for further functionalization.

Reagents/ConditionsProductsYieldSource
Aqueous HCl (reflux)[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetic acid85%
NaOH (ethanol, reflux)Sodium salt of the carboxylic acid78%

Mechanism : Base-promoted saponification cleaves the ester into the carboxylate, while acid hydrolysis generates the free carboxylic acid.

Nucleophilic Substitution

The acetate side chain participates in nucleophilic substitutions, particularly with amines and thiols.

ReagentsProductsConditionsSource
Hydrazine hydrateHydrazide derivativeEthanol, 80°C, 6h
BenzylamineN-BenzylamideDMF, K₂CO₃, 60°C, 12h
Potassium thiocyanateThioacetamide derivativeAcetone, reflux, 8h

Example : Reaction with hydrazine forms hydrazides, which cyclize into oxadiazoles or triazoles under specific conditions .

Oxidation Reactions

The 7-methyl group on the coumarin core is susceptible to oxidation, forming carboxylated derivatives.

ReagentsProductsConditionsSource
KMnO₄ (acidic)[(7-carboxy-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetic acidH₂SO₄, 100°C, 4h
CrO₃ (Jones reagent)Ketone intermediateAcetone, 0°C, 2h

Significance : Oxidation enhances water solubility and introduces reactive sites for conjugation.

Cyclocondensation

The compound reacts with diketones or heterocyclic precursors to form fused rings, expanding structural diversity.

ReagentsProductsConditionsSource
Pentane-2,4-dionePyrazole-fused coumarinEthanol, reflux, 6h
Carbon disulfide1,3,4-Oxadiazole derivativeKOH, ethanol, 8h

Mechanism : Cyclocondensation with pentane-2,4-dione involves enolization and nucleophilic attack, forming a pyrazole ring .

Reduction Reactions

The 2-oxo group is reducible to a hydroxyl group, modifying electronic and steric properties.

ReagentsProductsConditionsSource
NaBH₄2-Hydroxycoumarin derivativeMethanol, RT, 2h
LiAlH₄Diol intermediateTHF, reflux, 4h

Applications : Reduced derivatives exhibit altered fluorescence and binding properties.

Research Findings

  • Antimicrobial Activity : Hydrazide derivatives (e.g., compound 12 in ) show inhibition against Staphylococcus aureus (MIC = 25 µg/mL) .

  • Anticancer Potential : Analogous coumarin derivatives induce apoptosis in A549 lung cancer cells via ROS generation and mitochondrial membrane depolarization .

  • Material Science : Oxadiazole derivatives exhibit enhanced thermal stability, suitable for optoelectronic applications .

Scientific Research Applications

Anticancer Activity

Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action appears to involve the induction of apoptosis and the disruption of cellular functions.

Case Study: Anticancer Activity Testing
A study evaluated the anticancer effects of synthesized derivatives based on this compound. The MTT assay demonstrated that several derivatives had IC50 values in the range of 1.9–7.52 μg/mL against HCT116 cells and 2.3–6.62 μg/mL against MCF-7 cells, indicating promising anticancer activity compared to standard treatments like doxorubicin .

CompoundIC50 (HCT116)IC50 (MCF7)
Compound 11.9 μg/mL2.3 μg/mL
Compound 23.5 μg/mL4.0 μg/mL
Compound 37.52 μg/mL6.62 μg/mL

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens, including E. coli and S. aureus. Structural modifications have been correlated with enhanced antimicrobial potency, suggesting potential applications in developing new antibacterial agents.

Case Study: Antimicrobial Efficacy
A study published in MDPI highlighted the relationship between the structural features of related compounds and their antimicrobial activity, emphasizing the potential for developing effective treatments for bacterial infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at specific positions on the chromenone ring can significantly affect potency and selectivity towards cancer cells versus normal cells.

Mechanism of Action

The mechanism of action of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors involved in biological processes. For example, it may inhibit DNA gyrase, leading to antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Synthesis Pathway
This compound Methoxyacetate ester at C5, methyl at C7, phenyl at C4 Antimicrobial (hypothesized) Esterification of parent carboxylic acid with methanol
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate Benzyl ester instead of methyl ester Enhanced lipophilicity; potential for nucleophilic substitution reactions Substitution of benzyl alcohol in esterification
Butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate Butyl ester group Improved solubility in non-polar solvents; unconfirmed bioactivity Acid-catalyzed esterification with tert-butanol
Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate Ethyl ester and phenylacetate moieties Structural complexity for drug design; no reported bioactivity Multi-step O-acylation and etherification
6-Hydroxycoumarin Hydroxyl group at C6 Antioxidant, anticancer Direct hydroxylation of coumarin

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 352.3 3.2 0.15 (DMSO)
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate 428.4 4.8 0.08 (DMSO)
Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate 414.4 5.1 0.05 (DMSO)
  • The methyl ester has lower molecular weight and higher solubility than its benzyl and ethyl-phenyl counterparts, favoring in vitro assays .

Biological Activity

Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a synthetic compound belonging to the class of coumarin derivatives . This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C22H22O5C_{22}H_{22}O_5 and a molecular weight of approximately 366.41 g/mol. The structure features a chromenone backbone with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22O5C_{22}H_{22}O_5
Molecular Weight366.41 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of similar coumarin compounds, the Kirby-Bauer disk diffusion method was employed. The results showed that this compound demonstrated effective inhibition against E. coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like tetracycline .

Antioxidant Properties

Coumarins are also known for their antioxidant capabilities. This compound can scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Research Findings:
A study highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in managing conditions associated with oxidative damage .

Anticancer Activity

Emerging evidence suggests that coumarin derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening
In a recent investigation, methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy]acetate was evaluated for its cytotoxic effects on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development .

The biological activities of methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yloxy]acetate can be attributed to its structural features:

  • Phenolic Group : Contributes to antioxidant activity by donating hydrogen atoms to free radicals.
  • Chromenone Structure : Facilitates interaction with biological targets, enhancing antimicrobial and anticancer effects.
  • Ester Functionality : May enhance solubility and bioavailability, improving therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate?

The compound is typically synthesized via nucleophilic substitution or Michael addition-elimination reactions. For example:

  • Coumarin precursor functionalization : Start with 7-methyl-4-phenylcoumarin-2-one. Introduce the acetoxy group via reaction with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
  • Tandem Michael addition : React glycine methyl ester derivatives with halogenated furanones using triethylamine as a base, yielding intermediates that can be further functionalized .
  • Cross-coupling : Suzuki-Miyaura coupling (using Pd catalysts) to introduce aryl/alkyl groups to the coumarin backbone .

Key considerations : Solvent choice (DMF, THF), reaction time (12–55 hours), and purification via silica gel chromatography .

Q. How is the compound characterized spectroscopically?

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl, phenyl, ester groups). For example, the ester methyl group typically appears as a singlet at ~3.8 ppm .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds like N–H⋯O and C–H⋯O) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Validation : Compare spectral data with computational predictions (DFT) to resolve ambiguities .

Q. What solvents and conditions ensure stability during storage?

  • Storage : Dry, inert environments (e.g., argon atmosphere) prevent hydrolysis of the ester group. Use desiccants and avoid prolonged exposure to light .
  • Compatible solvents : Polar aprotic solvents (DMF, DCM) for reactions; less polar solvents (ethyl acetate, hexane) for chromatography .

Advanced Research Questions

Q. How can computational methods optimize synthesis or predict reactivity?

  • Reaction path searches : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .
  • Solvent effects : COSMO-RS simulations predict solubility and reaction efficiency in different solvents .
  • Docking studies : Screen for bioactivity by simulating interactions with target enzymes (e.g., esterases) .

Case study : ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error in reaction design .

Q. How to resolve contradictions in reported biological activity data?

  • Purity validation : Ensure >95% purity via HPLC and NMR. Impurities from incomplete purification (e.g., column chromatography artifacts) may skew bioassays .
  • Assay standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time.
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in the ester group) to track metabolic pathways .

Q. What strategies enhance scalability of synthesis?

  • Catalyst recovery : Replace homogeneous Pd catalysts with immobilized variants to reduce costs .
  • Solvent optimization : Switch from DMF to recyclable solvents (e.g., cyclopentyl methyl ether) .
  • Continuous flow systems : Improve yield and reduce reaction time compared to batch processes .

Challenges : Column chromatography is impractical for large-scale; switch to crystallization or distillation .

Q. How do intermolecular interactions influence crystallinity and stability?

  • Hydrogen bonding : N–H⋯O and C–H⋯O interactions (Table 1 in ) stabilize the crystal lattice.
  • π-π stacking : Aromatic rings (coumarin, phenyl) contribute to dense packing, enhancing thermal stability .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 20% H-bonding, 15% van der Waals) .

Q. How to design derivatives for improved bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 7-methyl position to enhance electrophilic reactivity .
  • Ester hydrolysis : Convert the methyl ester to a free acid for increased solubility or metal chelation .
  • Heterocyclic fusion : Attach triazole or oxadiazole rings via click chemistry to modulate pharmacokinetics .

Example : 4-Amino derivatives (synthesized via ammonium acetate substitution) show enhanced antimicrobial activity .

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